Product packaging for 2-Nitrophenolate(Cat. No.:)

2-Nitrophenolate

Cat. No.: B253475
M. Wt: 138.1 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-M
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Description

Sodium 2-Nitrophenolate (CAS 824-39-5) is the sodium salt of 2-nitrophenol and a recognized plant biostimulant component, often formulated with other nitrophenolates in commercial products like Atonik for research on crop performance . Its research value lies in studying the enhancement of plant growth, development, and physiological resilience. Investigations indicate its mode of action may involve the inhibition of indole-3-acetic acid (IAA) oxidase activity, which helps maintain higher levels of naturally synthesized auxins in plants . This leads to stimulated cell division and elongation, promoting root and shoot growth . Research shows treatment can result in enhanced photosynthetic intensity, increased chlorophyll content, and improved biomass accumulation . Furthermore, it is a valuable compound for studying plant tolerance to abiotic stresses, including drought and salinity, as it appears to support normal physiological activity under adverse conditions . Studies also suggest it can improve membrane permeability, facilitating more efficient uptake of water and nutrients . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, animal, or agricultural application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4NO3- B253475 2-Nitrophenolate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrophenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUPABOKLQSFBK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NO3-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312163
Record name Phenol, 2-nitro-, ion(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16554-53-3
Record name Phenol, 2-nitro-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16554-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-nitro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fundamental Theoretical Investigations of 2 Nitrophenolate Systems

Quantum Chemical Calculations

Quantum chemical methods are the cornerstone for exploring the electronic and structural properties of molecules like 2-nitrophenolate.

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful and computationally efficient tool for investigating molecular properties. Various DFT functionals and basis sets have been employed to study this compound and its neutral precursor, 2-nitrophenol (B165410).

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about electron donation and acceptance capabilities. Studies on 2-nitrophenol (which can be related to the anion) indicate that the HOMO-LUMO gap is a key descriptor of its electronic behavior. For instance, a B3LYP/3-21G calculation for 2-nitrophenol reported a band gap energy of 3.48 eV researchgate.netdergipark.org.trdergipark.org.tr. Another study using B3LYP/6-311++G** found a HOMO-LUMO energy gap of 4.03 eV for 2-nitrophenol, suggesting charge transfer within the molecule longdom.org. The HOMO is generally associated with electron-donating character, while the LUMO is associated with electron-accepting character libretexts.orgsamipubco.comacs.org. These orbitals are instrumental in understanding chemical reactions and excited-state transitions.

Conformational Analysis and Molecular Geometry Optimization

The molecular geometry and preferred conformations of this compound are significantly influenced by the intramolecular hydrogen bond present in its neutral precursor, 2-nitrophenol, between the phenolic hydroxyl group and the nitro group. Upon deprotonation to form the phenolate (B1203915), this interaction is altered. DFT calculations have been used to optimize the geometries of various nitrophenols, revealing different conformers. For 2-nitrophenol, studies have identified up to three possible conformers, with the most stable one exhibiting Cs symmetry longdom.org. The optimization of the structure of 2-nitrophenol suggests that when the hydrogen atom of the OH group faces the NO2 group, the structure remains planar. However, if the hydrogen atom is oriented away from the NO2 group, two other conformers arise where the plane of the NO2 group makes an angle with the phenyl ring longdom.org. While direct geometric optimization of the this compound anion is less frequently reported than for the neutral molecule, studies on related zwitterionic forms, such as 2-benzyliminiomethylene-4-nitrophenolate, show that geometry optimization using B3LYP/6-31++G(d,p) can accurately model these structures ias.ac.in. The presence of the intramolecular hydrogen bond in 2-nitrophenol is known to affect its geometry and stability researchgate.netaip.orgresearchgate.netacs.org.

Vibrational Frequency Assignments and Anharmonic Effects

Vibrational spectroscopy, complemented by DFT calculations, is used to assign characteristic frequencies to specific molecular vibrations. Studies on 2-nitrophenol have provided assignments for C-H stretching modes, C-C stretching modes of the phenyl ring, and other vibrational modes longdom.org. For example, C-H stretching modes have been assigned to frequencies around 3070-3117 cm-1 and 3208-3245 cm-1longdom.org. The B3LYP/6-311++G** method typically yields vibrational frequencies that are slightly higher than experimental values, necessitating the use of scaling factors for better agreement longdom.orgaip.orgaip.org. Anharmonic effects, while not always explicitly detailed for the anion, are important for precise vibrational frequency calculations aip.org. The analysis of vibrational spectra is crucial for identifying functional groups and understanding molecular structure and bonding.

Excited-State Dynamics and Potential Energy Surfaces (PES) Characterization

Investigating the excited states of this compound involves Time-Dependent Density Functional Theory (TD-DFT) calculations. These studies explore electronic transitions, charge transfer processes, and potential energy surfaces (PES) relevant to photochemistry. TD-DFT calculations on nitrophenols, including 2-nitrophenol, have been used to characterize excited states and absorption spectra mdpi.comaip.orgrsc.org. For 2-nitrophenol, the S0–S1 transition is often attributed to a charge-transfer (CT) process from the benzene (B151609) ring to the nitro group aip.org. Studies have also explored excited-state proton transfer dynamics and the twisting of the nitro group in the excited state mdpi.comresearchgate.netresearchgate.net. For instance, calculations suggest that the S1–T2 transition is favored due to the n-π* character of the T2 state, facilitating intersystem crossing (ISC) researchgate.net. The characterization of PES is vital for understanding relaxation pathways and photochemical reactions following photoexcitation.

Ab Initio and Other High-Level Computational Approaches

While DFT is widely used, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, as well as composite methods like G3, can offer greater accuracy, particularly for systems with strong electron correlation or complex electronic structures. These methods have been employed to validate DFT results or to provide more precise thermochemical data and bond dissociation enthalpies researchgate.netacs.orgnih.gov. For example, ab initio calculations have been used to complement experimental studies on the photodynamics of nitrophenols, demonstrating distinct photophysics compared to phenol (B47542) researchgate.netacs.orgnih.gov. These high-level approaches are essential for benchmarking and achieving higher fidelity in theoretical predictions.


Compound List

  • This compound
  • 2-Nitrophenol
  • 3-Nitrophenol
  • 4-Nitrophenol (B140041)
  • 2,4-Dinitrophenol
  • 2,6-Dibromo-4-nitrophenol
  • 2,4,6-Trinitrophenol
  • 2,6-Dimethyl-4-nitrophenol
  • 2-Nitroresorcinol
  • 4,6-Dinitroresorcinol
  • 2-benzyliminiomethylene-4-nitrophenolate
  • 2-benzyliminiomethylene-4-nitrophenol
  • Nitrobenzene
  • p-Nitroaniline
  • 2-Hydroxyacetophenone
  • Urea
  • DMABN (4-(dimethylamino)benzonitrile)
  • Thymine
  • Toluene
  • Salicylic acid
  • Theoretical Modeling of Molecular Interactions

    Theoretical modeling provides crucial insights into the electronic structure, geometry, and interaction dynamics of this compound systems. These computational approaches allow for the dissection of complex phenomena that are often challenging to observe or quantify through experimental methods alone.

    Intramolecular Hydrogen Bonding Dynamics

    A defining characteristic of 2-nitrophenol is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and one of the oxygen atoms of the ortho-nitro group (-NO₂). This interaction significantly influences the molecule's geometry, electronic distribution, and reactivity. Theoretical studies have extensively characterized this hydrogen bond, often employing DFT calculations at various levels of theory.

    Table 1.2.1: Key Parameters Related to Intramolecular Hydrogen Bonding in 2-Nitrophenol

    ParameterValueMethod/ReferenceNotes
    O-H Bond Dissociation Enthalpy4.25 eVab initio researchgate.netRepresents strength of the hydrogen bond.
    O–H···O Hydrogen BondStrong aip.orglongdom.orgTheoreticalStabilizes the molecule and influences its electronic structure.
    Molecular ConformationPlanar longdom.orgDFTFavored due to intramolecular hydrogen bonding.

    Intermolecular Interactions and Solvation Effects

    The behavior of this compound in solution is significantly influenced by intermolecular interactions, including solvation by solvent molecules. Theoretical modeling, often employing quantum mechanics/molecular mechanics (QM/MM) or explicit solvent models within DFT, helps elucidate these effects.

    Studies on alkali metal salts of 2-nitrophenol (2-NP-Me⁺) have revealed the formation of spherical clusters in aqueous solutions, with hydrodynamic diameters ranging from approximately 12 Å for Li⁺ to 14 Å for Cs⁺ aip.org. These clusters often consist of tetrameric or pentameric arrangements of 2-nitrophenol molecules coordinated to the metal ion, with no water molecules acting as ligands in these specific complexes aip.org. The water solubility of 2-nitrophenol is reported as 2.1 g/l at 20 °C aip.org.

    Solvation can also impact the electronic transitions and photophysical properties of nitrophenols. For instance, the attachment of a single solvent molecule, such as water, methanol (B129727), or acetonitrile (B52724), to meta-nitrophenolate (m-NP) can lead to spectral shifts in absorption bands, with values of +0.22 eV for water and methanol, and +0.12 eV for acetonitrile aip.org. In contrast, a single water molecule interacting with para-nitrophenolate (p-NP) results in a redshift aip.org. Theoretical investigations using explicit solvation models or continuum models like the polarizable continuum model (PCM) are employed to understand how solvent polarity and specific interactions influence excited-state dynamics and reaction pathways nih.govrsc.orgresearchgate.net. For example, while solvent effects on the electronic structure of 2-nitrophenol and 4-nitrophenol are generally minimal, specific interactions, such as those between 2-propanol and the nitro group in the excited state of dinitrophenols, can significantly alter reactivity rsc.orgresearchgate.net.

    Table 1.2.2: Solvation and Intermolecular Interaction Data for 2-Nitrophenol Systems

    System/InteractionParameterValue(s)Method/Reference
    2-Nitrophenol (2-NP)Water Solubility2.1 g/l (at 20 °C) aip.org
    2-NP-Me⁺ ClustersHydrodynamic Diameter~12 Å (Li⁺) to ~14 Å (Cs⁺) aip.org
    m-Nitrophenolate + 1 Water MoleculeAbsorption Spectral Shift+0.22 eV aip.org
    m-Nitrophenolate + 1 Methanol MoleculeAbsorption Spectral Shift+0.22 eV aip.org
    m-Nitrophenolate + 1 Acetonitrile MoleculeAbsorption Spectral Shift+0.12 eV aip.org
    2-Nitrophenol + DMSOOH Stretching Band Shift (Bifurcated HB)Δν(OH) ~ +20 cm⁻¹ acs.org

    Charge Transfer Phenomena and Complexation Mechanisms

    Charge transfer (CT) phenomena are fundamental to understanding the complexation mechanisms involving this compound. These interactions, often studied using DFT and frontier orbital analysis, describe the movement of electron density between molecules or molecular fragments.

    In the context of cyclodextrin (B1172386) (CD) complexation, this compound anions exhibit enhanced binding affinities compared to their neutral 2-nitrophenol counterparts. This is attributed to charge-transfer interactions, where the electron-rich nitrophenolate anion donates electron density to the CD cavity researchgate.netmdpi.com. For instance, the binding constants of p-nitrophenol to β-cyclodextrin are reported as 130 dm³ mol⁻¹, while for p-nitrophenolate, it increases to 410 dm³ mol⁻¹ researchgate.netmdpi.com. Similarly, binding to α-cyclodextrin shows a significant increase from 248 M⁻¹ for p-nitrophenol to 2507 M⁻¹ for p-nitrophenolate researchgate.netmdpi.com. These observations highlight charge transfer as a key driving force in molecular recognition.

    Complexation with metal ions also involves charge transfer and specific coordination geometries. For example, in 2-NP-Me⁺ salts, eight-coordinated Cs⁺ ions interact with six 2-nitrophenol ligands, adopting a square antiprism geometry aip.org. The nitro group and phenolic oxygen atoms participate in coordinating the metal ions, with van der Waals forces also contributing to the stability of stacked phenyl rings aip.org. Theoretical studies also explore charge transfer in adsorption processes, such as the interaction of 2-nitrophenol with graphene, where charge transfer and modifications to energy gaps are analyzed chemmethod.com. The transformation of nitrophenol to nitrophenolate is associated with significant shifts in absorption bands, indicative of changes in electronic distribution and potential for charge transfer mdpi.com.

    Table 1.2.3: Charge Transfer and Complexation Data

    Guest MoleculeHost MoleculeBinding Constant (K)UnitInteraction TypeReference(s)
    p-Nitrophenolβ-Cyclodextrin130dm³ mol⁻¹Charge Transfer researchgate.netmdpi.com
    p-Nitrophenolateβ-Cyclodextrin410dm³ mol⁻¹Charge Transfer researchgate.netmdpi.com
    p-Nitrophenolα-Cyclodextrin248M⁻¹Charge Transfer researchgate.netmdpi.com
    p-Nitrophenolateα-Cyclodextrin2507M⁻¹Charge Transfer researchgate.netmdpi.com
    2-Nitrophenol-Li⁺---Coordination aip.org
    2-Nitrophenol-Cs⁺---Coordination aip.org

    Advanced Spectroscopic Characterization and Structural Elucidation

    X-ray Diffraction Studies

    Single Crystal X-ray Diffraction for Molecular and Crystal Structures

    Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of molecules and their arrangement within a crystal. Studies involving 2-nitrophenolate often investigate its salts or complexes, revealing key crystallographic parameters.

    For instance, the crystal structure of a complex formed between isonitrosoacetophenone and potassium o-nitrophenolate was determined to be monoclinic with space group P2₁/c. The unit cell dimensions were reported as a = 10.826(4) Å, b = 5.581(3) Å, c = 24.559(10) Å, with a β angle of 102°4′(1′) rsc.org. The potassium salt of o-nitrophenol hemihydrate also crystallizes in the monoclinic system, space group C2/c, with lattice parameters a = 24.73 Å, b = 5.21 Å, c = 11.96 Å, and β = 105.15° capes.gov.br. Complexes involving sodium o-nitrophenolate and crown ethers have also been structurally characterized, exhibiting monoclinic symmetry with space group C2/c and unit cell dimensions a = 19.629(11) Å, b = 10.755(6) Å, c = 17.425(31) Å, and β = 90.21(6)° rsc.org. In other instances, compounds containing the this compound moiety, such as 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, have been found to crystallize in the orthorhombic system with space group Pna2₁, with lattice parameters a = 13.0726(6) Å, b = 11.8157(4) Å, and c = 12.0281(5) Å asianpubs.org. These studies highlight the diverse crystalline environments in which the this compound anion can exist, often stabilized by hydrogen bonding and ionic interactions.

    Compound Name / SystemCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
    Complex with Potassium o-nitrophenolateMonoclinicP2₁/c10.826(4)5.581(3)24.559(10)102.07(1)-
    Potassium salt of o-nitrophenol hemihydrateMonoclinicC2/c24.735.2111.96105.15-
    Complex with Sodium o-nitrophenolate and Dibenzo-24-crown-8MonoclinicC2/c19.629(11)10.755(6)17.425(31)90.21(6)-
    2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenolOrthorhombicPna2₁13.0726(6)11.8157(4)12.0281(5)901857.88(13)

    Powder X-ray Diffraction for Material Phase Identification

    Powder X-ray diffraction (PXRD) is employed to identify crystalline phases present in a sample, often used to confirm the purity and crystallinity of synthesized materials. While direct PXRD studies solely on the isolated this compound anion are not extensively detailed in the retrieved literature, the technique is applied to related compounds and materials. For instance, PXRD has been used to confirm the phase purity and crystallinity of organic single crystals containing nitrophenolate moieties, such as 2-amino-4-picolinium-nitrophenolate-nitrophenol (2A4PNN) researchgate.net. It is also a standard characterization method for various nanomaterials developed for sensing or adsorption applications involving 2-nitrophenol (B165410), where it confirms the crystalline nature of the host material rsc.orgrsc.orgplos.orgnih.govrsc.orgrsc.orgnih.govplos.org.

    Small-Angle X-ray Scattering and Wide-Angle X-ray Scattering in Solution

    Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are valuable techniques for probing the structure and dynamics of molecules in solution. SAXS is sensitive to larger structures (typically 1-100 nm), providing information on molecular size, shape, and aggregation, while WAXS extends to smaller length scales, offering insights into local ordering and molecular conformation.

    Studies on aqueous solutions of 2-nitrophenol alkali metal salts (2-NP-Me⁺) have utilized SAXS and WAXS to understand their solution behavior aip.orgaip.org. These experiments provide parameters such as the radius of gyration (R<0xE1><0xB5><0x8D>) and the radius of association (R<0xE2><0x82><0x90>), which describe the size and association of these ionic species in solution. For example, for Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺ salts of this compound, Rg values range from 4.59 ± 0.05 Å to 5.32 Å, and Ra values range from 5.92 Å to 6.86 Å aip.org. These data indicate the formation of molecular salt complexes in solution, with their dimensions influenced by the nature of the alkali metal cation. WAXS can further complement SAXS by testing molecular models and providing details about local ordering within these solutions embl-hamburg.de.

    This compound SaltRg (Å)Ra (Å)
    Li⁺4.59 ± 0.055.92
    Na⁺4.99 ± 0.076.43
    K⁺5.02 ± 0.046.48
    Rb⁺5.15 ± 0.046.64
    Cs⁺5.326.86

    Electron Diffraction Techniques

    Electron diffraction is another technique capable of determining structural information, often used for studying crystalline materials, including thin films and nanoparticles. While gas-phase electron diffraction has been employed to study the molecular geometry of the neutral o-nitrophenol molecule aip.orglongdom.org, and ultrafast electron diffraction has been used to observe the photo-induced structural dynamics of the neutral molecule wolfresearchgroup.comosti.govrsc.org, direct applications of electron diffraction for the static structural elucidation of the this compound anion itself are not prominently featured in the reviewed literature. The available studies using electron diffraction primarily focus on the dynamic behavior of the neutral species rather than the static structure of the anion.

    X-ray Photoelectron Spectroscopy (XPS)

    X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within a material. It works by irradiating the sample with X-rays and measuring the kinetic energy of the emitted electrons.

    In the context of 2-nitrophenol, XPS has been extensively used to characterize various materials, such as nanoparticles and composites, that are employed as sensors or adsorbents for this compound rsc.orgrsc.orgplos.orgnih.govrsc.orgrsc.orgnih.govplos.orgnih.govresearchgate.net. These studies utilize XPS to confirm the presence of constituent elements and to analyze the chemical states of the materials themselves, providing insights into their surface properties and interactions with analytes like 2-nitrophenol. For example, XPS has been used to confirm the presence of elements like carbon, oxygen, and cerium in Ce₂O₃.CNT nanocomposites plos.orgnih.gov, or zinc and ruthenium in ZnO/RuO₂ nanoparticles rsc.orgrsc.org, and to analyze the chemical states of metals and oxygen in various oxide nanoparticles plos.orgresearchgate.net. However, direct XPS characterization focusing on the electronic states and elemental binding energies of the isolated this compound anion is not a primary focus of the provided search results.

    Compound Name Index:

    this compound

    2-Nitrophenol

    Potassium o-nitrophenolate

    Sodium o-nitrophenolate

    2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol

    2-Amino-4-picolinium-nitrophenolate-nitrophenol (2A4PNN)

    Potassium salt of o-nitrophenol hemihydrate

    Reaction Mechanism Elucidation and Kinetic Investigations

    Enzymatic Hydrolysis Mechanisms

    Enzymes frequently utilize nitrophenol derivatives as chromogenic leaving groups to monitor hydrolysis reactions. 2-Nitrophenol (B165410) and its related compounds serve as valuable substrates or indicators in these enzymatic processes.

    Serine proteases, a class of enzymes that feature a catalytic triad (B1167595) including a serine residue, often employ substrates where a nitrophenol moiety acts as the leaving group. During the hydrolysis of such substrates, such as p-nitrophenyl acetate (B1210297), a key step involves the nucleophilic attack by the active site serine residue on the carbonyl carbon of the ester. This attack forms a transient tetrahedral intermediate, which then collapses to release the nitrophenolate anion and generate an acyl-enzyme intermediate diva-portal.orgcam.ac.uk. The release of the nitrophenolate ion, which is chromophoric, allows for spectrophotometric monitoring of the reaction progress cam.ac.uk. For instance, the hydrolysis of p-nitrophenyl acetate by α-chymotrypsin, a well-studied serine protease, proceeds through the formation of a p-nitrophenolate leaving group cam.ac.uk. Similarly, o-nitrophenol-β-D-galactopyranoside (ONPG) is an artificial substrate for lactase, yielding o-nitrophenol upon hydrolysis researchgate.net.

    Phosphatases are enzymes that cleave phosphate (B84403) groups from organic molecules. Nitrophenyl phosphates, particularly p-nitrophenyl phosphate (PNPP), are widely used as chromogenic substrates for assaying the activity of both alkaline and acid phosphatases researchgate.netsigmaaldrich.comneb.comwikipedia.org. In these reactions, the phosphatase catalyzes the hydrolysis of the phosphate ester bond, releasing inorganic phosphate and p-nitrophenol researchgate.netwikipedia.org. The liberated p-nitrophenol is yellow under alkaline conditions, enabling its quantification via spectrophotometry at wavelengths around 405 nm researchgate.netneb.comwikipedia.org. Another example includes the use of 2,6-dichloro-4-nitrophenyl phosphate as a substrate for acid phosphatase, which liberates 2,6-dichloro-4-nitrophenol (B181596) nih.gov. Phosphotriesterases also hydrolyze organophosphate substrates, releasing nitrophenol derivatives nih.govacs.org.

    The use of nitrophenol-releasing substrates facilitates the determination of crucial kinetic parameters such as the Michaelis constant () and the catalytic rate constant (). These parameters provide insights into enzyme efficiency and substrate binding. For example, the enzymatic hydrolysis of p-nitrophenyl acetate by carboxylesterase has been analyzed to determine kinetic parameters, with a reported of 0.83 mmol L⁻¹ nih.gov. Studies on phosphotriesterases (PTE) have also investigated the kinetics of organophosphate hydrolysis, examining how the nitrophenol leaving group influences catalytic activity acs.org. In serine protease-catalyzed hydrolysis, the deacylation step, which involves the removal of the acyl group from the enzyme and regeneration of the active site, is often identified as the rate-limiting step diva-portal.orgcam.ac.uk.

    Table 1: Kinetic Parameters for Nitrophenol-Based Enzyme Assays

    Enzyme TypeSubstrate (mM) (s⁻¹)NotesReference
    Carboxylesterasep-nitrophenyl acetate0.83-Determined via CE/DFA; product detection of p-nitrophenol. nih.gov
    Phosphatase (general)p-nitrophenyl phosphate (PNPP)--Widely used chromogenic substrate; releases p-nitrophenol, quantified spectrophotometrically. researchgate.netneb.com
    PhosphotriesteraseOrganophosphates with nitrophenyl leaving groups--Kinetic parameters studied; enzyme activity dependent on leaving group properties. nih.govacs.org
    Serine Proteasep-nitrophenyl acetate--Hydrolysis involves acyl-enzyme intermediate; p-nitrophenolate release is spectroscopically monitored; deacylation can be rate-limiting. cam.ac.uk

    Photochemical Reaction Mechanisms

    2-Nitrophenol and its derivatives undergo significant photochemical transformations, particularly involving proton transfer and the generation of reactive species upon light absorption.

    A hallmark photochemical property of o-nitrophenol (2-nitrophenol) is its ability to undergo excited-state intramolecular proton transfer (ESIPT) mdpi.comacs.orgnih.gov. Upon absorption of UV light, the proton from the hydroxyl group rapidly transfers to the ortho-positioned nitro group, forming a transient aci-nitro isomer mdpi.comacs.orgnih.gov. This ultrafast process is a key step in the molecule's excited-state dynamics and has been extensively studied using time-resolved spectroscopic techniques mdpi.comacs.orgnih.gov. In aqueous solutions at higher pH, p-nitrophenol can also undergo excited-state proton transfer (ESPT) to surrounding water molecules, leading to the formation of triplet-state p-nitrophenolate acs.org.

    The photolysis of o-nitrophenol under UV irradiation (typically in the range of 250-350 nm) is known to generate reactive species, including nitrous acid (HONO) and hydroxyl radicals (•OH) mdpi.comacs.orgnih.govresearchgate.net. This process is initiated by an excited-state proton transfer to the nitro group, followed by the dissociation of HONO from the aromatic ring mdpi.comresearchgate.net. Experimental studies have confirmed the formation of both HONO and •OH radicals during the gas-phase photolysis of 2-nitrophenol researchgate.net.

    Furthermore, the photocatalytic degradation of 2-nitrophenol in the presence of various semiconductor materials, such as TiO₂, rGO/Bi₂S₃–BiOBr heterojunctions, and CoO/CoS nanoparticles, often involves the generation of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻) rsc.orgresearchgate.netresearchgate.net. These ROS play a critical role in the oxidative degradation of 2-nitrophenol rsc.orgresearchgate.netresearchgate.net. For example, the photocatalytic activity of Fe-doped BiOCl nanosheets in degrading 2-chloro-4-nitrophenol (B164951) is enhanced by the increased production of •OH and •O₂⁻ radicals rsc.org.

    Table 2: Photochemical Reactions and Products of Nitrophenols

    PhenomenonConditionsProducts/IntermediatesWavelength (nm)NotesReference
    Excited-State Intramolecular Proton Transfer (ESIPT)Various solvents, gas phaseaci-nitro isomerUVUltrafast proton transfer from -OH to -NO₂ group. mdpi.comacs.orgnih.gov
    Excited-State Proton Transfer (ESPT)Aqueous solution, pH ≥ 7Triplet-state p-nitrophenolateUVProton transfer to surrounding water molecules. acs.org
    PhotolysisGas phaseNitrous acid (HONO), Hydroxyl radicals (•OH)250-350Initiated by excited-state proton transfer to nitro group, followed by HONO dissociation. mdpi.comresearchgate.net
    Photocatalytic DegradationTiO₂, rGO/Bi₂S₃–BiOBr, CoO/CoS, Fe-BiOClReactive Oxygen Species (ROS: •OH, •O₂⁻)Visible/UVROS mediate the oxidative degradation of 2-nitrophenol. rsc.orgresearchgate.netresearchgate.netrsc.org

    Compound List

    2-Nitrophenolate

    2-Nitrophenol (o-nitrophenol)

    p-Nitrophenol

    p-Nitrophenyl acetate

    o-Nitrophenol-β-D-galactopyranoside (ONPG)

    p-Nitrophenyl phosphate (PNPP)

    2,6-dichloro-4-nitrophenyl phosphate (DCNP-P)

    2,6-dichloro-4-nitrophenol

    aci-nitro isomer

    Nitrous acid (HONO)

    Hydroxyl radicals (•OH)

    Superoxide anions (•O₂⁻)

    p-Nitrophenolate anion

    Excited State Relaxation Dynamics and Intersystem Crossing Pathways

    Upon excitation by light, this compound (2-NP) undergoes complex excited-state relaxation processes, involving rapid deactivation pathways that significantly influence its photochemical fate. In the gas phase, excitation of 2-nitrophenol at wavelengths such as 268 nm initiates ultrafast excited-state dynamics, including intersystem crossing (ISC) to triplet states nih.govresearchgate.net. These processes occur on femtosecond to subpicosecond timescales, leading to intermediate states that decay via branched mechanisms nih.govresearchgate.net. Experimental and theoretical studies suggest that two primary decay pathways are operative: one involves proton transfer, potentially leading to a more stable triplet aci-form of 2-nitrophenol, while the second pathway may involve rotation around the OH bond nih.govresearchgate.net.

    In aqueous solution, the photochemistry is similarly dynamic. Upon excitation at around 350 nm, this compound rapidly returns to the ground state primarily through a S₁(ππ)/S₀ conical intersection. This intersection is accessed via intramolecular proton transfer and torsion of the NO₂ group, a process that typically completes within approximately 400 femtoseconds (fs) nih.gov. This rapid non-radiative decay results in vibrationally hot molecules in the electronic ground state, which then undergo vibrational energy transfer to the surrounding solvent on a timescale of about 3 picoseconds (ps) nih.gov. A minor deactivation channel involves intersystem crossing (ISC) to the triplet manifold, likely occurring near an S₁(nπ) minimum. The subsequent decay of these triplet states is facilitated by deprotonation, occurring on the nanosecond (ns) timescale nih.gov. Studies have indicated that the quantum yield for singlet-to-triplet ISC can be substantial, with values reported as ≥ 0.86 for nitrophenol isomers in nonpolar solvents uci.edu. Theoretical simulations further detail these ISC pathways, identifying dominant S₁ → T₂ transitions occurring on femtosecond timescales, followed by S₁ → T₂ → S₀ relaxation pathways on slightly longer, but still ultrafast, timescales rsc.org. The presence of an intramolecular O–H···O hydrogen bond in 2-nitrophenol is understood to promote fast internal conversion into the ground electronic state acs.org.

    Photolysis Quantum Yields and Degradation Kinetics

    The efficiency of this compound's photodegradation is quantified by its photolysis quantum yields and characterized by its degradation kinetics. Studies have reported a spectrally-averaged quantum yield for gas-phase 2-nitrophenol photolysis of approximately 11.5 × 10⁻⁴ psu.edu. More specific measurements have detailed the quantum yields for the formation of key photoproducts: average OH radical quantum yields are reported as 0.69 ± 0.07 at 308 nm and 0.70 ± 0.07 at 351 nm, while average HONO quantum yields are 0.34 ± 0.09 at 308 nm and 0.39 ± 0.07 at 351 nm acs.org. The photolysis frequency for HONO formation from gas-phase 2-nitrophenol has been estimated at 5.73 × 10⁻⁵ s⁻¹ rsc.org.

    Electrochemical Reaction Mechanisms

    Reductive Transformation Pathways and Electron Transfer Processes

    The mechanism often involves a series of electron and proton transfers. For example, on mercury electrodes, the reduction of the nitro group can proceed through intermediate species such as nitrosobenzene (B162901) and hydroxylamine (B1172632) before ultimately yielding the amine acs.orgnih.gov. The exact pathway and the number of electrons and protons involved can be influenced by the electrode material, the pH of the solution, and the presence of supporting electrolytes acs.orgnih.gov. Studies have also shown that the chemical nature of the electrogenerated radical species can be modulated by substituents on the nitrophenol ring and by the choice of solvent, impacting the stability and protonation of these intermediates researchgate.net. The fundamental principles of electron transfer, including the degree of adiabaticity, are crucial for understanding these electrochemical transformations researchgate.net.

    Table 3.3.1.1: Summary of this compound Electrochemical Reduction Pathways

    Electrode MaterialMedium/ConditionsKey ProductsMechanism NotesReferences
    Mercury ElectrodeAcetonitrile (B52724), HCl2-AminophenolMulti-step reduction, diffusion-controlled acs.orgnih.gov
    Glassy Carbon (GC)Aqueous, various pH2-AminophenolDiffusion-controlled, potential dependent rsc.orgiiste.orgiiste.org
    GC modified with ZnO/RuO₂ NPsPhosphate bufferOxidation to o-benzoquinone (indirectly related to reduction)Enhanced electrochemical detection rsc.org
    Various minerals/surfacesAqueous, pH dependent2-AminophenolElectron transfer mediated by surface species nih.govacs.orgnih.gov

    Oxidative Degradation Mechanisms

    This compound can undergo oxidative degradation through various advanced oxidation technologies (AOTs), which primarily involve radical species, most notably hydroxyl radicals (•OH) uwc.ac.zaresearchgate.netscholaris.ca. These powerful oxidants attack the this compound molecule, initiating degradation pathways.

    One common mechanism involves the direct attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and the formation of dihydroxynitrobenzene intermediates. Subsequent reactions can involve further oxidation of these intermediates, ring opening, and the eventual breakdown into smaller organic molecules, water, and carbon dioxide uwc.ac.zaresearchgate.net. For example, plasma-induced oxidation can generate hydroxyl radicals that attack the aromatic ring, followed by oxidation of aliphatic byproducts researchgate.net. Ozonation processes can also contribute to degradation, either through direct reaction with ozone or via the generation of hydroxyl radicals, leading to ring opening and oxidation of double bonds scholaris.ca. The efficiency and specific pathways of oxidative degradation are often influenced by environmental factors such as pH, with more basic conditions generally promoting the formation of hydroxyl radicals scholaris.ca.

    Table 3.3.2.1: Oxidative Degradation Pathways of this compound

    AOT / Oxidizing AgentPrimary Reactive SpeciesKey Degradation StepsPotential ProductsReferences
    Plasma (Glow Discharge)Hydroxyl radicals (•OH)Aromatic ring attack, hydroxylation, oxidation of intermediatesDihydroxynitrobenzenes, aliphatic compounds, CO₂, H₂O researchgate.net
    OzonationO₃, Hydroxyl radicals (•OH)Ring opening, oxidation of double bondsOxygenated by-products, CO₂, H₂O scholaris.ca
    Fenton/Photo-FentonHydroxyl radicals (•OH)•OH addition to ring, H-abstractionVarious oxidized intermediates, CO₂, H₂O uwc.ac.zanih.gov

    Role of Interfacial Reactions and Adsorbed Species

    Interfacial reactions and the presence of adsorbed species play a significant role in mediating the electrochemical transformations of this compound. For instance, the reductive transformation of 2-nitrophenol can be substantially enhanced when it interacts with mineral surfaces modified by adsorbed species, such as Fe(II) on γ-Al₂O₃ or TiO₂ nih.govacs.org. The adsorption of Fe(II) onto these mineral supports can lower the peak oxidation potential (Ep) of the Fe(II)/Fe(III) redox couple and reduce the charge transfer resistance (Rct) at the electrode surface nih.govacs.org. These effects collectively promote the reductive transformation of 2-nitrophenol by facilitating electron transfer. The specific mineral composition and the solution pH are critical factors that dictate the adsorption behavior of Fe(II) and, consequently, influence the rate constant (k) of 2-nitrophenol reduction nih.govacs.org.

    Furthermore, dissolved organic matter (DOM) fractions can also impact 2-nitrophenol reduction by acting as ligands or electron shuttles, thereby modulating the redox reactivity of active species present in natural environments nih.gov. The use of modified electrodes, such as those incorporating ZnO/RuO₂ nanoparticles, has also been shown to enhance the electrochemical detection and transformation of this compound rsc.org. These interfacial phenomena highlight the importance of surface chemistry and the interaction of this compound with its immediate environment in determining its electrochemical behavior and reactivity.

    Table 3.3.3.1: Influence of Interfacial Factors on this compound Electrochemistry

    Interfacial Factor / Adsorbed SpeciesEffect on this compound ElectrochemistryMechanism/NotesReferences
    Fe(II) adsorbed on γ-Al₂O₃ / TiO₂Enhanced reductive transformationLowered Ep of Fe(II)/Fe(III), reduced Rct nih.govacs.org
    Dissolved Organic Matter (DOM) fractionsModulated reduction ratesActs as ligand or electron shuttle nih.gov
    ZnO/RuO₂ Nanoparticles on GC electrodeEnhanced electrochemical detectionImproved sensitivity and response rsc.org
    Metal surfaces (e.g., Ag, Pt)Mediated electron and proton transferInfluences reaction kinetics and pathways rsc.org

    Organic Reaction Pathways

    While the primary focus of research on this compound often lies in its photochemical and electrochemical degradation, its direct organic reaction pathways, particularly those not driven by light or electricity, are less extensively detailed in the context of its direct functionalization. However, its photolysis can initiate subsequent organic reactions. For instance, the direct photolysis of 2-nitrophenol can lead to the formation of biradical intermediates. These highly reactive species can then undergo further reactions, such as reacting with atmospheric oxygen to form peroxy radicals. These processes can subsequently yield highly oxygenated compounds, which are implicated in the formation of secondary organic aerosols (SOA) mdpi.com.

    The degradation of this compound under advanced oxidation conditions also involves a series of organic transformations. For example, in the oxidative degradation of nitrophenols, intermediates such as p-aminophenol can be formed. These intermediates are then further oxidized, potentially to p-benzoquinone and phenol (B47542), which are subsequently broken down into smaller organic acids and ultimately mineralized to CO₂ and H₂O ajol.info. The formation of nitrous acid (HONO) and hydroxyl radicals (•OH) from the photolysis of 2-nitrophenol can also be considered key reaction pathways that influence atmospheric chemistry acs.orgrsc.org.

    Environmental Transformation and Fate Studies

    Atmospheric Chemistry and Photochemistry

    The atmospheric fate of 2-nitrophenolate is predominantly governed by photochemical processes that dictate its transformation, lifetime, and potential to form secondary pollutants.

    The primary degradation pathway for 2-nitrophenol (B165410) in the gas phase is direct photolysis upon absorption of sunlight in the near-UV region (295–400 nm). rsc.org This process is a significant source of highly reactive species in the atmosphere. The photolysis is initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group. researchgate.net This initial step leads to the formation of an aci-nitro isomer, which then rapidly decomposes.

    The main products of this gas-phase photolysis are nitrous acid (HONO) and hydroxyl radicals (OH). mdpi.comlongdom.org The formation of HONO from the photolysis of 2-nitrophenol has been identified as a previously unaccounted-for source of this important radical precursor in urban atmospheres. researchgate.net Studies have shown high photolysis frequencies for HONO generation from gas-phase 2-nitrophenol, on the order of 5.73 × 10⁻⁵ s⁻¹. rsc.orgrsc.org The combined quantum yield for the formation of both OH and HONO is nearly unity at photolysis wavelengths of 308 and 351 nm, highlighting the efficiency of this degradation pathway in producing atmospheric oxidants.

    Direct photolysis of 2-nitrophenol is a significant pathway for the formation of Secondary Organic Aerosol (SOA). mdpi.com Chamber studies have demonstrated rapid SOA formation under simulated solar radiation, with observed aerosol mass yields for 2-nitrophenol in the range of 18% to 24% in the absence of nitrogen oxides (NOx) and OH radical scavengers. mdpi.com

    The proposed mechanism involves the formation of biradicals during the initial photolytic step. These highly reactive biradicals can then react with molecular oxygen in the atmosphere to form peroxy radicals. Subsequent reactions lead to the formation of highly oxygenated, low-volatility compounds that partition into the aerosol phase, thus forming SOA. mdpi.com

    The presence of NOx has been shown to have a strong inhibiting effect on SOA formation from 2-nitrophenol photolysis. mdpi.com In low-NOx environments, the gas-phase chemistry favors the production of highly oxygenated products that are efficient SOA precursors. Conversely, under high-NOx conditions, different reaction pathways are favored, which are less efficient at producing the low-volatility compounds necessary for aerosol formation. mdpi.com

    SOA Mass Yields from 2-Nitrophenol Photolysis
    Experimental ConditionSOA Mass Yield (%)Reference
    Absence of NOx and OH scavenger18 - 24 mdpi.com
    Average Yield (Absence of NOx and OH scavenger)22.2 ± 1.15 mdpi.com

    The atmospheric lifetime of 2-nitrophenol is primarily determined by its photolysis rate, which is considered its dominant gas-phase loss process. uci.edu The reaction with hydroxyl radicals (OH) provides another degradation route. The rate constant for the vapor-phase reaction of 2-nitrophenol with OH radicals is 9 x 10⁻¹³ cm³/molecule-sec at 25°C. This corresponds to a calculated atmospheric half-life of approximately 18 days, assuming an average atmospheric OH concentration of 5 x 10⁵ radicals/cm³. However, given the efficiency of its photolysis, the actual atmospheric lifetime is expected to be significantly shorter and highly dependent on factors like season, latitude, and time of day.

    In atmospheric chemical transport models (CTMs) like WRF-Chem or GEOS-Chem, compounds such as 2-nitrophenol are typically simulated as part of broader chemical mechanisms. ucar.eduharvard.edunoaa.govcopernicus.orgwustl.educopernicus.orgmdpi.com For instance, the Model for Ozone and Related Chemical Tracers (MOZART) chemistry scheme, often coupled with WRF-Chem, includes generalized reactions for aromatic compounds and the formation of secondary organic aerosols. noaa.govmdpi.com While specific parameterizations for every individual compound are not always included, multiphase models have been developed to evaluate the formation pathways of nitrophenols, indicating that a significant portion of nitrophenols observed in the gas phase may be produced via reactions in the aqueous phase (e.g., in clouds). copernicus.org These models account for the partitioning of such semi-volatile compounds between the gas and particulate phases, which is crucial for accurately predicting their transport and ultimate fate in the atmosphere. copernicus.orgnih.gov

    Aquatic Environmental Processes

    In aqueous systems, the transformation of this compound is driven by a combination of photochemical and biological degradation processes, with the kinetics and pathways being sensitive to the surrounding water chemistry.

    In the atmospheric aqueous phase, such as in cloud or fog droplets, the transformation of 2-nitrophenol is dominated by reactions with hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals, with direct photolysis playing a lesser role. researchgate.net Studies have shown that the reaction with •OH is the most significant degradation pathway in these systems. researchgate.net While direct photolysis does occur, its quantum yields are relatively low. rsc.org Irradiation of aqueous solutions of 2-nitrophenol can produce nitrite (B80452) (NO₂⁻) and HONO. unito.it

    In broader aquatic ecosystems, biodegradation is a key removal mechanism. researchgate.net Specific bacterial strains have been identified that can utilize 2-nitrophenol as a sole source of carbon and nitrogen. For example, Pseudomonas putida B2 employs a monooxygenase enzyme to remove the nitro group from 2-nitrophenol, releasing nitrite and converting the parent compound to catechol. researchgate.net This initial step detoxifies the compound and opens the aromatic ring for further degradation. The resulting catechol is then funneled into the β-ketoadipate pathway and subsequently mineralized to carbon dioxide and water through the TCA cycle. researchgate.net

    The reactivity and fate of this compound in aquatic environments are significantly influenced by water chemistry, particularly pH. 2-nitrophenol has a pKa of approximately 7.2. mdpi.com At pH values below this, the protonated (neutral) form dominates, while at higher pH, the deprotonated this compound anion is the major species. This speciation is critical because the nitrophenolate form has a strong absorption peak around 400 nm, which is red-shifted compared to the neutral form. mdpi.com This change in absorption can alter the rates and pathways of direct photolysis in natural waters.

    Soil Environmental Processes

    Once introduced into the soil environment, this compound is subject to two primary processes that determine its mobility and persistence: biodegradation by soil microorganisms and adsorption to soil components.

    The microbial degradation of this compound in soil can proceed through different pathways depending on the availability of oxygen.

    Under aerobic conditions , the biodegradation of this compound is typically initiated by oxidative processes. Bacteria such as Pseudomonas putida employ a monooxygenase to remove the nitro group, converting 2-nitrophenol into catechol ethz.ch. This initial step is crucial as it removes the nitro moiety, which contributes to the compound's recalcitrance. The resulting catechol is a common intermediate in the degradation of many aromatic compounds and can be further metabolized through ring cleavage pathways (ortho- or meta-cleavage) and subsequently enter the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water nih.gov.

    The mobility of this compound in soil is significantly influenced by its adsorption to soil particles. The primary adsorbent components in soil are soil organic matter (SOM) and clay minerals. Research has indicated that for nitroaromatic compounds, SOM is the predominant factor controlling sorption zeocat.es.

    The adsorption mechanism of this compound onto SOM is believed to involve π-π electron donor-acceptor interactions between the aromatic ring of this compound and the aromatic structures within the SOM. The polarity and aromaticity of the SOM can also play an important role in the extent of adsorption.

    The adsorption of this compound onto various environmental substrates is often described by adsorption isotherms, with the Freundlich and Langmuir models being the most commonly used. The Freundlich isotherm is often found to better describe the adsorption of nitrophenols on heterogeneous surfaces like soil, while the Langmuir isotherm can be suitable for describing monolayer adsorption on surfaces with a finite number of identical sites researchgate.netunacademy.com.

    AdsorbentIsotherm ModelAdsorption CapacityReference
    Sedimentary Phosphate (B84403)FreundlichKF = 0.68 ± 0.04 to 0.13 ± 0.02 mg/g researchgate.net
    Water Hyacinth Activated CarbonLangmuirqmax = 519 mg/g researchgate.net
    ClinoptiloliteFreundlich- zeocat.es

    Advanced Oxidation Processes (AOPs) for Environmental Remediation

    Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Several AOPs have been investigated for the degradation of this compound.

    The most commonly studied AOPs for this compound remediation include:

    Fenton and Photo-Fenton Processes: These processes utilize Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) to generate hydroxyl radicals. The photo-Fenton process enhances the production of •OH through UV irradiation, leading to faster degradation rates ijcrt.orgkirj.ee. The Fe³⁺/H₂O₂/UV system has been shown to be highly efficient, achieving 100% removal of 2-nitrophenol ijcrt.org.

    Ozonation: Ozone can directly react with this compound or decompose to form hydroxyl radicals, which then attack the organic molecule. The efficiency of ozonation can be enhanced by combining it with UV radiation or hydrogen peroxide kirj.eenih.gov.

    Photocatalysis: This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon activation by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. The UV/TiO₂ system has demonstrated significant degradation of 2-nitrophenol ijcrt.orgnih.gov.

    The effectiveness of these AOPs depends on various factors, including pH, the concentration of the oxidant and catalyst, and the intensity of UV radiation. Comparative studies have shown that the photo-Fenton process is often the most efficient for the degradation of nitrophenols ijcrt.orgnih.gov.

    AOP MethodConditionsEfficiencyKinetic ConstantReference
    Fe³⁺/H₂O₂/UV (Photo-Fenton)pH 3, [H₂O₂] = 1.7 mmol/L, [Fe³⁺] = 9.3 x 10⁻³ mmol/L100% COD reduction in 75 min- ijcrt.org
    UV/FentonpH 3.0-4.090% degradation- researchgate.net
    UV/TiO₂Neutral pH80% degradation- researchgate.net
    UV/H₂O₂Neutral pH70% degradation- researchgate.net
    Ozonation-Lower cost compared to Fenton- nih.gov

    Supramolecular Chemistry and Advanced Materials Design

    Crystal Engineering Principles

    Crystal engineering with 2-nitrophenolate focuses on leveraging its molecular features to assemble crystalline solids with predetermined structures and desired physical properties. The interplay of its coordination modes, capacity for hydrogen bonding, and molecular shape allows for the rational design of complex supramolecular architectures.

    A primary goal of crystal engineering is the synthesis of materials with significant nonlinear optical (NLO) properties, such as the ability to produce a Second Harmonic Generation (SHG) effect. This phenomenon, where light of a specific frequency is converted to light with double that frequency, is only possible in materials that crystallize in noncentrosymmetric space groups researchgate.net.

    The this compound anion has been successfully incorporated into organic salts designed for SHG applications. A notable example is ethylenediaminium di(this compound) (EDA2NP), an organic salt synthesized through a proton transfer reaction between ethylenediamine (B42938) and 2-nitrophenol (B165410). aip.org Single crystals of EDA2NP have been grown and characterized, revealing properties that make them suitable for NLO applications. aip.org

    X-ray diffraction studies confirmed that EDA2NP crystallizes in the orthorhombic system with the acentric space group Pccn, a crucial requirement for observing second-order NLO effects. aip.org The material's potential was quantified using the Kurtz-Perry powder technique, which showed that EDA2NP has a relative SHG efficiency 0.8 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. aip.org This demonstrates that the strategic pairing of the this compound anion with a suitable organic cation can effectively guide the crystal packing toward a noncentrosymmetric arrangement, thereby yielding a material with a significant macroscopic SHG response. aip.org

    Table 1: Crystallographic and Nonlinear Optical Properties of Ethylenediaminium di(this compound) (EDA2NP)
    ParameterValueSignificance
    Crystal SystemOrthorhombicDescribes the basic crystal symmetry.
    Space GroupPccnA noncentrosymmetric (acentric) space group, essential for SHG activity. aip.org
    Relative SHG Efficiency0.8 times that of KDPIndicates a strong NLO response, comparable to a standard material. aip.org
    Optical Transparency Window450–2500 nmShows the material is transparent in the visible and near-infrared regions, which is necessary for optical applications. aip.org
    Thermal StabilityStable up to 150 °CDefines the temperature range for practical device applications. aip.org

    The parent molecule, 2-nitrophenol, is characterized by a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group. rsc.orgmdpi.com This interaction locks the molecule into a planar conformation and satisfies its primary hydrogen bond donor and acceptor sites internally.

    Upon deprotonation to form the this compound anion, the strong intramolecular hydrogen bond is absent. This makes the phenolate (B1203915) and nitro groups available for intermolecular interactions, which play a critical role in the assembly of its crystalline salts. In the crystal structure of salts like EDA2NP, the primary interactions governing the packing are ionic forces and intermolecular hydrogen bonds between the ammonium (B1175870) groups (N-H+) of the ethylenediaminium cation and the oxygen atoms of the this compound anions. aip.org

    The generation of a bulk NLO response, like SHG, is critically dependent on achieving a noncentrosymmetric crystal structure. researchgate.net The molecular design of this compound-containing salts is a key strategy for controlling this outcome. The presence of the electron-donating phenolate group and the electron-withdrawing nitro group gives the anion a significant dipole moment.

    In the case of EDA2NP, the combination of the achiral this compound anion with the achiral ethylenediaminium cation results in a crystal structure that lacks a center of inversion. aip.org The specific hydrogen bonding patterns and steric requirements of the constituent ions guide the self-assembly process away from more common centrosymmetric arrangements. This successful crystallization in the acentric Pccn space group highlights how the principles of molecular recognition and supramolecular synthons can be applied to this compound systems to engineer materials with targeted symmetries for specific functions like frequency doubling. aip.org

    Metal-Organic Frameworks (MOFs) and Coordination Polymers

    While this compound can act as a ligand, its geometry, featuring adjacent donor sites, often favors the formation of discrete molecular clusters or simple, dense coordination polymers rather than highly porous, extended Metal-Organic Frameworks (MOFs). aip.orgrsc.org In the broader context of porous crystalline materials, the 2-nitrophenol/2-nitrophenolate molecule is more frequently studied as a guest molecule to be adsorbed or sensed by a host framework. acs.orgresearchgate.net

    The adsorption of nitroaromatic compounds, including 2-nitrophenol, is a significant area of research due to their presence as environmental pollutants. acs.org MOFs are extensively studied as superior adsorbents for these molecules because of their high surface area, tunable pore sizes, and the ability to introduce specific functional groups. researchgate.net

    While MOFs constructed from this compound as a primary linker are not common, the interactions governing the adsorption of 2-nitrophenol by MOFs are highly relevant. These interactions include:

    Hydrogen Bonding: MOFs functionalized with amino groups, such as NH2-MIL-101(Al), show exceptional adsorption capacity for nitrophenols due to strong hydrogen bonding between the amino groups on the linker and the nitro/hydroxyl groups of the guest molecule. acs.org

    Electrostatic Interactions: The polar nitro group on the this compound molecule can interact favorably with charged sites or polar functional groups within the MOF structure. researchgate.net

    For instance, studies on various MOFs demonstrate their effectiveness in removing nitrophenols from aqueous solutions, highlighting the importance of the chemical complementarity between the host framework and the this compound guest. acs.orgresearchgate.net

    Host-guest chemistry describes complexes where a larger "host" molecule or framework encloses a smaller "guest" molecule. acs.org In the context of this compound, this relationship is observed in several ways.

    In simple coordination complexes, such as those formed with alkali metals (e.g., Li+, Na+, K+), the metal ion can be considered the "host," coordinating multiple this compound "guest" ligands to form discrete molecular clusters. aip.org For example, tetramer and pentamer clusters of this compound with Li+, Na+, K+, and Rb+ have been characterized, where the central alkali metal ion is encapsulated by the ligands. aip.org In a potassium o-nitrophenolate complex with isonitrosoacetophenone, the potassium ion is surrounded by eight atoms from the two different ligands, forming a chelated structure. rsc.org

    However, in the field of porous materials, the roles are typically reversed. 2-nitrophenol is almost exclusively studied as a guest molecule that can be included within the cavities of larger host frameworks like MOFs or cyclodextrins. The selective binding and sensing of nitroaromatics by luminescent MOFs is an active area of research, where the framework acts as the host and the nitrophenol molecule is the guest that triggers a change in the host's fluorescence upon inclusion. rsc.org

    Synthesis and Characterization of Coordination Complexes with Metal Ions

    The this compound anion, derived from 2-nitrophenol, is a versatile ligand in coordination chemistry. Its phenoxide oxygen and the oxygen atoms of the nitro group can coordinate to metal ions, leading to the formation of a diverse range of coordination complexes. The synthesis of these complexes typically involves the reaction of a metal salt with 2-nitrophenol in the presence of a base to deprotonate the phenolic hydroxyl group, or by direct reaction with a this compound salt. The resulting complexes exhibit various coordination modes and geometries, influenced by the nature of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

    A notable area of research has been the study of this compound complexes with alkali metals. These studies have revealed the formation of tetrameric and pentameric molecular clusters in aqueous solutions for Li+, Na+, K+, and Rb+. rsc.orgnih.gov In these structures, the alkali metal ion is centrally located and coordinated by four or five this compound molecules. rsc.orgnih.gov The coordination symmetry around the six-coordinated Li+, Na+, and K+ ions is described as a trigonal prism, while the Rb+ ion adopts an octahedral arrangement. rsc.orgnih.gov The larger Cs+ ion is eight-coordinated, forming a square antiprism geometry with six this compound ligands. rsc.orgnih.gov

    While extensive research has been conducted on alkali metal complexes, the coordination chemistry of this compound with transition metals is also an active area of investigation. For instance, new mixed ligand complexes of various transition metals like Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) have been prepared using 2-amino-4-nitrophenol, a derivative of 2-nitrophenol. nih.gov These complexes have been characterized by a range of spectroscopic techniques, and an octahedral geometry has been proposed for all the prepared complexes. nih.gov The synthesis and characterization of cobalt(II) and cobalt(III) complexes with ligands derived from 1,10-phenanthroline (B135089) and various co-ligands have also been reported, demonstrating the versatility of cobalt in forming stable coordination compounds. digitellinc.comresearchgate.net Similarly, the synthesis of nickel(II) complexes with different ligands has been explored, revealing a range of geometries from octahedral to square-planar depending on the ligand environment. nih.govfrontiersin.org The study of copper(II) complexes is also prevalent, with research focusing on their synthesis, spectroscopic properties, and potential applications. nih.govdntb.gov.ua

    Table 1: Selected Coordination Complexes of this compound and its Derivatives with Various Metal Ions

    Metal IonLigand(s)Coordination GeometrySynthesis MethodKey Characterization Findings
    Li+, Na+, K+This compoundTrigonal Prism (6-coordinate)Reaction in aqueous solutionFormation of tetrameric and pentameric clusters. rsc.orgnih.gov
    Rb+This compoundOctahedral (6-coordinate)Reaction in aqueous solutionFormation of tetrameric and pentameric clusters. rsc.orgnih.gov
    Cs+This compoundSquare Antiprism (8-coordinate)Reaction in aqueous solutionCoordination with six this compound ligands. rsc.orgnih.gov
    Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II)2-Amino-4-nitrophenol and Curcumin (B1669340)OctahedralReaction in ethanolCharacterized by UV-Vis, IR, mass spectrometry, and other techniques. nih.govjetir.org
    Co(II)4'-Nitro-fenamic acid and N,N'-donorsDinuclear with methoxo bridgesAerobic reaction in methanol (B129727) or methanol-dichloromethaneCharacterized by single-crystal X-ray crystallography and various spectroscopic methods. researchgate.net
    Ni(II)N,N-dimethylethylenediamine and AzideDistorted Octahedral (1D chain)Solution synthesisExhibits both ferromagnetic and antiferromagnetic interactions. nih.gov
    Cu(II)Tridentate NNO Schiff basePentacoordinatedReaction in solutionCharacterized by elemental analysis, spectroscopic methods, and DFT calculations. nih.gov

    Charge Transfer Complexes in Solution and Solid State

    This compound can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptor molecules. These complexes are characterized by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This electron transfer results in the formation of a new, low-energy electronic transition, which gives rise to a characteristic charge-transfer band in the UV-Vis absorption spectrum. The position and intensity of this CT band are sensitive to the nature of the donor and acceptor, as well as the polarity of the solvent. jetir.org

    In solution, the formation of charge-transfer complexes can be studied using spectrophotometric methods. By monitoring the changes in the absorption spectrum upon mixing the donor and acceptor, it is possible to determine the stoichiometry of the complex and its formation constant (KCT). libretexts.orgmdpi.com The energy of the charge-transfer transition (ECT) can be related to the ionization potential of the donor and the electron affinity of the acceptor. jetir.org Studies on nitrophenols and nitrophenolates have shown that the position of the nitro group and the protonation state significantly influence their charge-transfer characteristics. nih.gov For instance, the absorption spectra of 2-nitrophenol and its corresponding phenolate show distinct differences in various solvents, indicating the role of solvent polarity and hydrogen bonding in the charge-transfer process. rsc.orgresearchgate.net

    Charge-transfer complexes of this compound can also be isolated and studied in the solid state. These solid-state complexes often exhibit distinct colors that are different from the individual components. The crystal structure of these complexes, determined by X-ray diffraction, can provide insights into the packing arrangement and the specific intermolecular interactions, such as π-π stacking and hydrogen bonding, that stabilize the charge-transfer state. plu.mx The formation of stable crystalline charge-transfer complexes has been observed between phenols and various acceptors. rsc.org The study of solid-state charge-transfer complexes is of interest for the development of new materials with unique optical and electronic properties.

    The interaction of various nitrophenol derivatives with different electron acceptors has been a subject of considerable research. For example, the charge-transfer complexes of p-nitrophenol with donors like p-dimethylaminobenzaldehyde have been investigated, revealing the simultaneous involvement of π-π and π-π* interactions. researchgate.net Similarly, studies on the interaction of other electron donors with acceptors like chloranil (B122849) (tetrachloro-1,4-benzoquinone) have demonstrated the formation of 1:1 charge-transfer complexes in solution. While much of the literature focuses on p-nitrophenol and other derivatives, the principles and techniques are directly applicable to the study of this compound charge-transfer complexes. The absorption spectra of 2-nitrophenol in different solvents like methanol and DMSO show distinct charge-transfer bands, highlighting the influence of the solvent environment on the electronic transitions. researchgate.net

    Table 2: Spectroscopic Data for Charge-Transfer Interactions of 2-Nitrophenol/2-Nitrophenolate

    DonorAcceptor/SolventStateλmax of CT Band (nm)Formation Constant (KCT)Key Findings
    2-NitrophenolMethanolSolution~350, ~280Not ReportedShows distinct absorption bands corresponding to intramolecular charge transfer. nih.govresearchgate.net
    2-NitrophenolDimethyl Sulfoxide (DMSO)Solution~350, ~280Not ReportedSolvent affects the position and intensity of absorption bands. researchgate.net
    This compoundWaterSolution~415Not ReportedSignificant redshift in absorption upon deprotonation, indicating enhanced charge-transfer character. rsc.org
    This compound2-PropanolSolutionNot specifiedNot ReportedThe shape of the absorption spectrum changes drastically compared to the protonated form. rsc.org
    p-Nitrophenolp-DimethylaminobenzaldehydeSolutionNot ReportedK evaluated by Foster methodEvidence for both π-π and π-π* interactions. researchgate.net
    AnilineChloranilChloroform/Ethanol554Not ReportedFormation of a purple chromogen indicative of a CT complex.
    2-AminophenolChloranilChloroform/Ethanol540Not ReportedFormation of a 1:1 charge-transfer complex.

    Analytical Methodologies and Sensing Principles

    Electrochemical Sensing Mechanisms

    Electrochemical methods are widely employed for the detection of 2-nitrophenolate due to their inherent advantages, such as rapid response, high sensitivity, simple operation, and cost-effectiveness. rsc.org The core principle lies in the electrochemical reduction of the nitro group (-NO₂) on the aromatic ring. electrochemsci.org

    Voltammetry and amperometry are powerful electrochemical techniques that measure the current resulting from an electrochemical reaction as a function of applied potential or time, respectively. fiveable.me In the context of this compound (2-NP) detection, these methods typically involve the reduction of the nitro group to a hydroxylamine (B1172632) or an amino group at an electrode surface.

    Voltammetry: This technique involves applying a varying potential to a working electrode and measuring the resulting current. fiveable.me The peak potential (Ep) in a voltammogram is characteristic of the analyte, while the peak current (Ip) is proportional to its concentration, enabling quantitative analysis. fiveable.me Several voltammetric methods are used for 2-NP detection:

    Cyclic Voltammetry (CV): Used to study the electrochemical behavior and reaction mechanisms. For 2-NP, CV typically shows an irreversible reduction peak corresponding to the transformation of the nitro group. researchgate.netresearchgate.net

    Differential Pulse Voltammetry (DPV): A highly sensitive technique that enhances the faradaic current while suppressing the capacitive current. fiveable.me DPV is frequently used for the quantitative determination of 2-NP at low concentrations, offering lower detection limits compared to CV. electrochemsci.orgresearchgate.netrsc.org

    Square Wave Voltammetry (SWV): Another sensitive technique that uses a square wave potential waveform to improve resolution and sensitivity. fiveable.me It has been successfully applied for the detection of nitrophenols. rsc.org

    Amperometry: This method involves holding the electrode at a fixed potential—typically one where the reduction of 2-NP occurs efficiently—and measuring the current as a function of time. fiveable.me The steady-state current is directly proportional to the analyte's concentration. Amperometric sensors offer rapid and sensitive responses to changes in 2-NP concentration. researchgate.netepa.gov For instance, an amperometric sensor using a Mg/Fe layered double hydroxide (B78521) modified electrode showed a rapid response upon successive additions of 2-NP. researchgate.net

    To improve the sensitivity, selectivity, and stability of electrochemical sensors for this compound, the surface of the working electrode (commonly a glassy carbon electrode, GCE) is often modified. researchgate.netmdpi.com These modifications aim to enhance the electrocatalytic activity towards 2-NP reduction, increase the effective surface area, and prevent fouling of the electrode surface. mdpi.comnih.gov

    One strategy involves the electropolymerization of a thin film on the electrode. For example, a GCE surface modified with 1-amino-2-naphthol-4-sulfonic acid (ANSA) demonstrated enhanced detection of 2-NP. researchgate.net Another approach is the use of layered double hydroxides (LDHs). A sensor based on the electrodeposition of Mg/Fe-LDH on a GCE showed excellent electrocatalytic activity for the reduction of 2-NP, with the reduction peak current increasing by about two times compared to a bare GCE. researchgate.net

    The table below summarizes various surface modification strategies and their performance in this compound detection.

    Table 1: Performance of Modified Electrodes for this compound (2-NP) Detection

    Electrode ModifierElectrode SubstrateTechniqueLinear Range (μM)Detection Limit (μM)Reference
    Mg/Fe Layered Double Hydroxide (LDH)Glassy Carbon (GC)Amperometry5 - 5604 researchgate.net
    1-Amino-2-naphthol-4-sulfonic acid (ANSA)Glassy Carbon (GC)DPV0.08 - 1 and 1 - 1000.025 researchgate.net
    β-Cyclodextrin functionalized grapheneGlassy Carbon (GC)DPV0.5 - 2500.08 semanticscholar.org

    The integration of nanomaterials into electrochemical sensors has significantly advanced the detection of this compound. mdpi.comnih.gov Nanomaterials offer unique properties such as high surface-to-volume ratios, excellent electrical conductivity, and strong catalytic activity, which enhance sensor performance. mdpi.com

    Carbon-Based Nanomaterials: Graphene and carbon nanotubes (CNTs) are widely used due to their superior physicochemical properties. mdpi.comresearchgate.net They increase the electrode's active surface area and facilitate faster electron transfer. researchgate.netmdpi.com For example, a sensor using a polyaniline/sulfation carboxymethyl cellulose/multi-walled carbon nanotubes (PANI/S-CMC/MWCNTs) nanocomposite on a GCE was developed for the sensitive detection of 2-NP. dntb.gov.ua Reduced graphene oxide (RGO) has also been used, often in combination with other nanomaterials, to improve sensitivity. rsc.org

    Metal and Metal Oxide Nanoparticles: Nanoparticles of noble metals like gold (Au) and silver (Ag), as well as metal oxides such as ZnO, RuO₂, and TiO₂, are incorporated into sensors for their catalytic properties. mdpi.comresearchgate.netnih.gov A sensor fabricated with a heterostructure of ZnO/RuO₂ nanoparticles on a GCE exhibited high sensitivity and a very low detection limit for 2-NP. rsc.orgresearchgate.net The synergistic effect of combining nanomaterials, such as Au nanoparticles with RGO, can greatly facilitate electron-transfer processes and lead to remarkably improved sensitivity. rsc.org

    The following table presents a comparison of different nanomaterial-based electrochemical sensors for this compound detection.

    Table 2: Performance of Nanomaterial-Based Sensors for this compound (2-NP) Detection

    Nanomaterial ModifierTechniqueLinear RangeDetection LimitReference
    ZnO/RuO₂ NanoparticlesI-V0.1 nM - 0.1 mM52.20 ± 2.60 pM researchgate.net
    PANI/S-CMC/MWCNTs NanocompositeDPV2 - 80 μM0.33 μM dntb.gov.ua
    GrapheneDPV10 μM - 0.62 mM0.6 μM researchgate.net

    Optical Sensing Principles

    Optical sensing methods provide an alternative approach for the detection of this compound, offering high sensitivity and selectivity. nih.gov These methods are typically based on changes in optical properties, such as fluorescence or absorbance, upon interaction with the target analyte. mdpi.com

    Fluorescence quenching is a highly sensitive detection mechanism where the fluorescence intensity of a probe molecule (fluorophore) decreases in the presence of an analyte (quencher). researchgate.net this compound and other nitroaromatic compounds are effective fluorescence quenchers due to their electron-deficient nature. researchgate.netrsc.org

    The process can be described by several mechanisms:

    Photoinduced Electron Transfer (PET): Upon photoexcitation, an electron can transfer from the excited state of the fluorophore to the electron-deficient nitroaromatic compound, leading to a non-radiative decay pathway and thus quenching the fluorescence. rsc.org

    Inner Filter Effect (IFE): This occurs when the absorption spectrum of the quencher (this compound) overlaps with the excitation or emission spectrum of the fluorophore. The quencher absorbs either the excitation light or the emitted fluorescence, leading to an apparent decrease in fluorescence intensity. rsc.org

    Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov

    Various fluorescent materials have been developed as probes for detecting nitrophenols, including curcumin-based membranes, europium complexes, and metal-organic frameworks (MOFs). rsc.orgrsc.orgnih.gov For instance, an optical sensor based on the fluorescence quenching of curcumin (B1669340) in a PVC membrane was developed for the selective determination of o-nitrophenol. nih.gov The sensitivity of these sensors can be exceptionally high, with some MOF-based sensors achieving detection limits in the nanomolar range for nitrophenols. rsc.org

    Spectroscopy, which studies the interaction between matter and electromagnetic radiation, is a cornerstone of environmental analysis. Several spectroscopic techniques are employed for the quantitative analysis of this compound in environmental samples.

    UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a sample. 2-nitrophenol (B165410) has a characteristic absorption spectrum that can be used for its quantification. nih.govresearchgate.net It is a fundamental method used in many analytical procedures.

    Fluorescence Spectroscopy: This highly sensitive technique is used in conjunction with the fluorescence quenching methods described above. By measuring the decrease in fluorescence intensity of a specific probe, the concentration of this compound can be determined with high accuracy. nih.govnih.gov Time-resolved fluorescence has also been utilized to determine phenolic content in water samples rapidly. rsc.org

    Raman Spectroscopy: This technique provides detailed information about the vibrational modes of molecules. Femtosecond stimulated Raman spectroscopy (FSRS) has been used to investigate the photophysics and photochemistry of nitrophenols and nitrophenolates, providing insights into their molecular structure and dynamics. nih.gov

    The table below highlights different optical sensing systems for nitrophenol detection.

    Table 3: Examples of Optical Sensing Systems for Nitrophenols

    Sensing Probe/MaterialAnalytePrincipleDetection LimitReference
    Curcumin in PVC membraneo-nitrophenolFluorescence Quenching8.0 x 10⁻⁵ M nih.gov
    Protonated Zr(IV) Metal-Organic Framework (pZr-1)2,4,6-trinitrophenol (TNP)Fluorescence Quenching0.011 μM rsc.org
    Coumarin derivativep-nitrophenolFluorescence Quenching7.0 x 10⁻⁷ M nih.gov
    Eu(III)-(NTA)₂-(Phen) complexTotal Phenolic ContentLuminescence Quenching0.01 μg mL⁻¹ rsc.org

    Synthetic Pathways and Advanced Functionalization

    Synthetic Methodologies for 2-Nitrophenolate Derivatives

    Modern organic synthesis offers a versatile toolbox for the preparation of this compound derivatives. These methodologies range from simple acid-base reactions to complex, one-pot multi-component and catalytic processes, enabling the efficient construction of diverse molecular architectures.

    The most fundamental route to generating this compound is through a proton transfer reaction, where the acidic phenolic proton of 2-nitrophenol (B165410) is transferred to a base. This results in the formation of a this compound salt.

    The reaction with inorganic bases, such as sodium hydroxide (B78521), is a straightforward method to produce simple salts like sodium this compound. kajay-remedies.com The process typically involves reacting 2-nitrophenol with an aqueous solution of the base, leading to the formation of the corresponding salt, which often exhibits enhanced solubility and reactivity compared to the parent phenol (B47542). kajay-remedies.com

    Proton transfer can also be achieved with organic bases, such as amines or pyridines, which is particularly relevant in non-aqueous solvents like acetonitrile (B52724). These reactions are influenced by the nature of the base and the presence of other ions in the solution. mdpi.com The interaction between a nitrophenol and an amine can lead to the formation of a complex with proton donor-acceptor characteristics in both the ground and excited states. wiserpub.com This principle is also applied in the synthesis of ionic liquids (ILs), where the this compound anion can be paired with a suitable organic cation. wiserpub.comresearchgate.net For instance, the reaction of p-nitrophenol with certain ionic liquids containing basic anions can induce proton transfer, highlighting the tunability of these reactions. researchgate.net

    Table 1: Examples of Proton Transfer Reactions for this compound Salt Formation

    Base Solvent Product Reference
    Sodium Hydroxide (NaOH) Water Sodium this compound kajay-remedies.com
    Amines/Pyridines Acetonitrile Amine/Pyridine this compound salts mdpi.com

    Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules. Similarly, cascade reactions, involving two or more sequential transformations in one pot, streamline synthetic processes by avoiding the isolation of intermediates.

    While direct multi-component syntheses yielding this compound as the primary product are not extensively documented, 2-nitrophenol and its derivatives are valuable substrates in such reactions. For instance, a one-pot, microwave-assisted synthesis of 2-substituted benzoxazoles starts from a nitrophenol and a carboxylic acid. researchgate.net This process involves an initial reductive transfer hydrogenation of the nitro group, followed by the formation of the heteroaromatic ring, representing a cascade of reactions. researchgate.net

    Another relevant example is the photoinduced cascade reaction of 2-allylphenol derivatives. nih.govnih.gov In this process, the phenolate (B1203915) anion, generated in situ by deprotonation, initiates a sequence of reactions, including atom transfer radical addition and intramolecular nucleophilic substitution, to form complex heterocyclic structures like 2,3-dihydrobenzofurans. nih.govnih.gov Although this example starts with a derivatized phenol, the principle demonstrates how the phenolate moiety can drive complex cascade transformations.

    Table 2: Examples of Cascade Reactions Involving Nitrophenol Derivatives

    Starting Materials Key Transformations Final Product Class Reference
    Nitrophenol, Carboxylic Acid, 1,4-Cyclohexadiene Reductive hydrogenation, Cyclization 2-Substituted benzoxazoles researchgate.net

    Catalytic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for the selective modification of aromatic rings. nih.gov These strategies allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates.

    For phenols, directing groups are often employed to control the regioselectivity of the functionalization. nih.govsnnu.edu.cn The hydroxyl group of the phenol can be tethered to a directing group that coordinates to the metal catalyst, guiding it to a specific C-H bond, typically at the ortho position. nih.gov However, strategies for meta-selective functionalization have also been developed using specialized directing groups that create a macrocyclic pre-transition state. nih.gov

    Palladium-catalyzed C-H functionalization reactions are particularly well-studied. researchgate.netnih.gov These reactions can be used to introduce a variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties. researchgate.netumich.edu For example, palladium catalysis can be used for the reductive arylation of nitroarenes, a process that involves C-N bond formation. nih.gov While the primary focus of such reactions is often the transformation of the nitro group, the principles of catalytic activation of the aromatic ring are broadly applicable. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. nih.govresearchgate.net

    Table 3: Strategies for Catalytic Selective Functionalization of Phenol Scaffolds

    Catalytic System Strategy Position of Functionalization Reference
    Palladium(II) acetate (B1210297) Ligand-directed C-H activation ortho nih.govresearchgate.net
    Palladium with nitrile-based template Directing group with Si-tether meta nih.gov

    Structural Modification and Derivatization for Tailored Properties

    The properties of this compound can be precisely tuned through structural modification and derivatization. By introducing or altering functional groups on the aromatic ring or at the phenolate oxygen, its electronic, optical, and physical characteristics can be tailored for specific applications.

    The introduction of additional substituents on the aromatic ring significantly impacts the electronic properties of the this compound system. Electron-withdrawing groups, such as additional nitro groups, or electron-donating groups, like alkyl or alkoxy groups, can modulate the electron density distribution within the molecule. yu.edu.joyu.edu.jo This, in turn, affects properties such as the acidity of the parent phenol, the nucleophilicity of the phenolate, and the molecule's absorption spectrum. mdpi.comresearchgate.net Ultrafast spectroscopic studies have shown that the position of the nitro group (ortho, meta, or para) has a profound effect on the excited-state dynamics, influencing processes like intramolecular proton transfer and charge transfer character. mdpi.com

    Derivatization at the phenolate oxygen to form ethers and esters is a common strategy to modify the properties of this compound. For example, the synthesis of nitrophenyl alkyl ethers can be achieved by reacting a nitrophenol with an alkyl halide in the presence of a base. kajay-remedies.com These derivatives have applications as intermediates in the synthesis of dyes and other organic compounds. kajay-remedies.com

    Furthermore, this compound moieties can be incorporated into polymeric structures. The synthesis of polymers containing phenolic units can lead to materials with tailored properties, such as antioxidant capabilities. researchgate.net The inclusion of the this compound unit could impart specific electronic or recognition properties to the polymer. The synthesis of such polymers can be achieved through various polymerization techniques, with the potential to create materials for applications in catalysis, sensing, or advanced materials. mit.edusuniv.ac.in

    Table 4: Impact of Structural Modifications on this compound Properties

    Modification Effect Potential Application Reference
    Additional ring substituents Alters electronic properties, pKa, and spectral characteristics Fine-tuning for sensors, catalysts mdpi.comyu.edu.jo
    Ether/Ester formation Masks the phenolic hydroxyl group, modifies solubility and reactivity Synthetic intermediates for dyes and pharmaceuticals kajay-remedies.com

    Q & A

    Q. How should researchers address ethical considerations in studies involving this compound’s environmental impact?

    • Methodological Answer : Follow institutional review board (IRB) guidelines for ecotoxicity testing. Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.